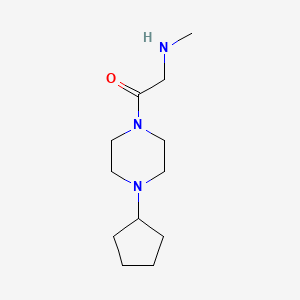
1-(4-Cyclopentylpiperazin-1-yl)-2-(methylamino)ethan-1-one
Descripción general
Descripción
1-(4-Cyclopentylpiperazin-1-yl)-2-(methylamino)ethan-1-one, commonly referred to as CPME, is a synthetic organic compound composed of a cyclopentylpiperazine ring and a methylaminoethanone moiety. CPME is a versatile compound that has been used in a variety of scientific research applications, including drug delivery, drug design, and drug metabolism. It has also been used as a model compound to study the interactions between drug molecules and their target receptors.
Aplicaciones Científicas De Investigación
HIV-1 Attachment Inhibition
A study characterized derivatives of benzoylpiperazin-yl and indol-yl ethane dione as inhibitors of HIV-1 attachment, impacting the viral gp120 interaction with the CD4 receptor on host cells. This research suggests a potential for structural variations in benzamide moieties to enhance antiviral activity, indicating a significant avenue for developing novel HIV-1 attachment inhibitors (Meanwell et al., 2009).
Antimicrobial Activity
A series of novel allylpiperazin-yl and aryl-tetrazol-yl ethanone derivatives were synthesized and exhibited potent antimicrobial activities, rivaling or exceeding conventional medications. This research highlights the potential of these compounds in treating microbial infections (Zaidi et al., 2021).
Antibacterial Applications
Compounds with a benzoylpiperazin-yl ethane structure have been synthesized and tested for antibacterial activity, showing promising results against various bacterial strains. This suggests their utility in developing new antibacterial agents to address resistance issues (Gein et al., 2006).
Inhibition of 15-Lipoxygenase
Certain derivatives were evaluated as inhibitors of 15-lipoxygenase, an enzyme involved in inflammation and other processes. This study demonstrates the potential therapeutic applications of these compounds in treating diseases associated with 15-lipoxygenase activity (Asghari et al., 2016).
Propiedades
IUPAC Name |
1-(4-cyclopentylpiperazin-1-yl)-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-13-10-12(16)15-8-6-14(7-9-15)11-4-2-3-5-11/h11,13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYVDPUAACIQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCN(CC1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine](/img/structure/B1466598.png)
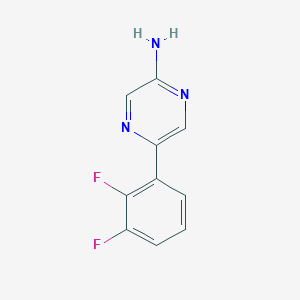
![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466602.png)
![1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466603.png)
![1-[(Piperazin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466604.png)
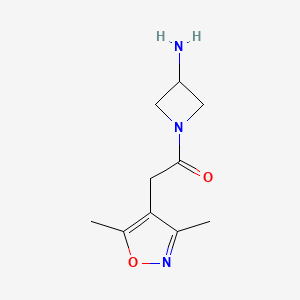
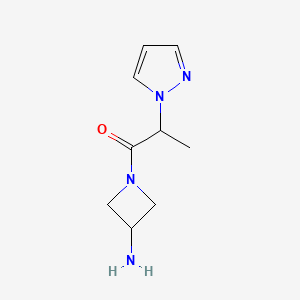
![1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466611.png)
![1-{[(2-Hydroxyethyl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1466612.png)
![1-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466614.png)
![1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine](/img/structure/B1466615.png)
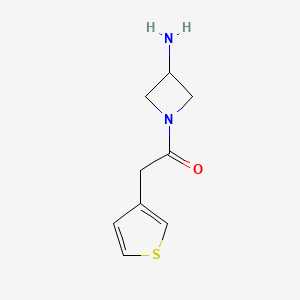

![2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol](/img/structure/B1466618.png)